molecular formula C17H23NO3 B6079952 N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide

N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide

Cat. No. B6079952
M. Wt: 289.4 g/mol
InChI Key: IBKIXGXQBQTJRM-UHFFFAOYSA-N
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Description

N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known by the name 'PTPF' and is a member of the class of compounds known as furancarboxamides.

Mechanism of Action

The mechanism of action of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound has been shown to exhibit anti-viral activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide in lab experiments is its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it challenging to administer the compound to cells or animals.

Future Directions

There are several future directions for the study of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide. One direction is to further investigate the mechanism of action of the compound and its potential therapeutic applications in various diseases. Another direction is to optimize the synthesis method of the compound to improve its solubility and bioavailability. Additionally, future studies could focus on the development of derivatives of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide with improved pharmacokinetic properties. Finally, future studies could investigate the potential use of the compound in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with furfurylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in anhydrous conditions, and the product is purified using column chromatography.

Scientific Research Applications

N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide has been studied for its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-16(14-6-9-21-12-14)18-13-17(7-10-20-11-8-17)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKIXGXQBQTJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide

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